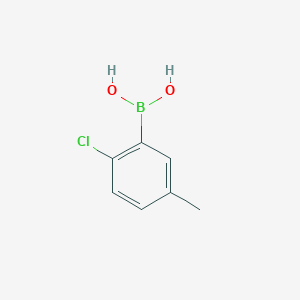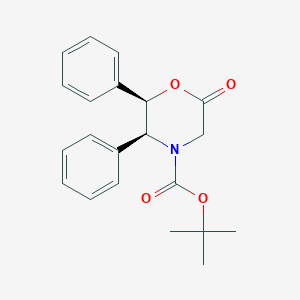
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, also known as quercetin, is a flavonoid compound found in various fruits, vegetables, and herbs. It has been studied extensively for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
Quercetin works by inhibiting various enzymes and pathways involved in inflammation and oxidative stress. It also activates certain pathways that promote cell survival and apoptosis, which can help prevent the growth and spread of cancer cells. Quercetin has also been shown to modulate the immune system, which can help reduce inflammation and improve overall health.
Biochemical and Physiological Effects
Quercetin has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. Quercetin has also been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been found to improve cardiovascular health by reducing blood pressure, improving endothelial function, and reducing the risk of heart disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one in lab experiments is its natural source and ease of availability. Quercetin can be obtained from various plant sources, making it a cost-effective option for research studies. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been extensively studied, making it a well-understood compound with established research protocols.
One limitation of using 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one in lab experiments is its low bioavailability. Quercetin has poor solubility and absorption in the body, which can make it difficult to achieve therapeutic levels in vivo. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one can have variable effects depending on the dosage and timing of administration, which can make it challenging to interpret research results.
Future Directions
For 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one research include the development of 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one-based therapies, optimization of bioavailability, and further understanding of its mechanisms of action.
Synthesis Methods
Quercetin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, while microbial synthesis utilizes microorganisms to produce the compound. Plant extraction involves obtaining 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one from plant sources, such as onions, apples, and grapes. The most common method of 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one synthesis is plant extraction due to its natural source and ease of availability.
Scientific Research Applications
Quercetin has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease, diabetes, and cancer. Quercetin has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, 6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been shown to have anticancer properties, which may help prevent the development and progression of cancer cells.
properties
CAS RN |
161798-16-9 |
|---|---|
Product Name |
6,7-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one |
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6,7-dihydroxy-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C10H8O5/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,11-13H,4H2 |
InChI Key |
KECFBVXAWGDJEM-UHFFFAOYSA-N |
SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CO |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CO |
synonyms |
2H-1-Benzopyran-2-one,6,7-dihydroxy-4-(hydroxymethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




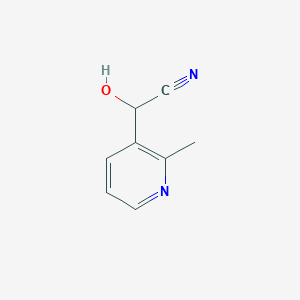
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)

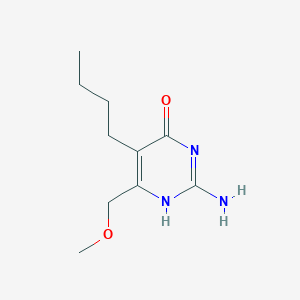

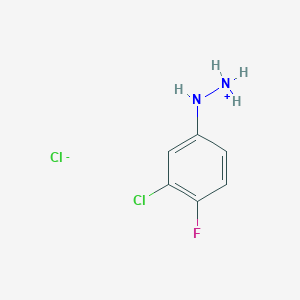

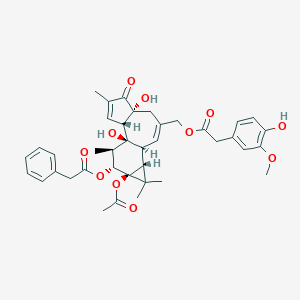
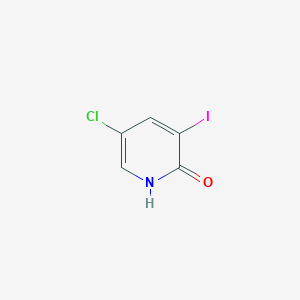
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
